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Compound of Interest

Compound Name: GYKI 52466 hydrochloride

Cat. No.: B065669 Get Quote

An In-Depth Technical Guide to GYKI 52466 Hydrochloride

Abstract
GYKI 52466 hydrochloride is a potent and selective non-competitive antagonist of the α-

amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in

excitatory neurotransmission in the central nervous system (CNS).[1][2] As a 2,3-

benzodiazepine, it is structurally distinct from classical 1,4-benzodiazepines and does not exert

its effects via GABA-A receptors.[2][3] This technical guide provides a comprehensive review of

the existing literature on GYKI 52466, detailing its chemical properties, mechanism of action,

pharmacological effects, and the experimental protocols used to elucidate these

characteristics. The document is intended for researchers, scientists, and professionals in the

field of drug development who are interested in the therapeutic potential of AMPA receptor

modulation.

Chemical Properties
GYKI 52466 is chemically identified as 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][3][4]benzodiazepin-5-

yl)-benzenamine hydrochloride.[1] It is a yellow solid with good blood-brain barrier permeability,

allowing it to be active in vivo following systemic administration.[5][6]
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Property Value Reference

Chemical Name

4-(8-Methyl-9H-1,3-

dioxolo[4,5-h][3]

[4]benzodiazepin-5-yl)-

benzenamine hydrochloride

[1]

Molecular Formula C₁₇H₁₅N₃O₂·HCl [1]

Molecular Weight 329.79 g/mol (hydrochloride) [1]

CAS Number 102771-26-6 [1][2]

Purity >98% [1]

Solubility
Soluble to 50 mM in DMSO

and to 10 mM in water.

Mechanism of Action
GYKI 52466 exerts its effects by acting as a highly selective, non-competitive antagonist of

AMPA/kainate receptors.[5][7] Unlike competitive antagonists that bind to the glutamate

recognition site, GYKI 52466 binds to an allosteric site on the AMPA receptor complex.[7][8]

This binding induces a conformational change that prevents ion channel opening, even when

glutamate is bound to the receptor. This non-competitive mechanism is voltage-independent

and does not show use-dependence.[7]

Interestingly, one study has suggested a more complex interaction, where low concentrations

of GYKI 52466 (10 µM) can have a positive modulatory effect, increasing the steady-state

current of AMPA receptors, while higher concentrations produce the well-characterized

antagonistic effects.[9] This suggests the possibility of more than one binding site for GYKI

52466 on the AMPA receptor complex.[9]
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Mechanism of non-competitive antagonism by GYKI 52466.

Pharmacological Effects
Anticonvulsant Activity
GYKI 52466 has demonstrated broad-spectrum anticonvulsant properties in a variety of

preclinical models.[1][5][10] It provides potent protection against sound-induced seizures in

DBA/2 mice and increases the threshold for maximal electroshock (MES) seizures.[5][11] It is

also effective against seizures induced by pentylenetetrazol (PTZ), 4-aminopyridine, kainate,

and AMPA.[10][11] Studies on kainic acid-induced status epilepticus in mice showed that GYKI

52466 can rapidly terminate both early and late-stage seizures, with fewer recurrences

compared to diazepam.[6][12] In amygdala-kindled rats, a model for complex partial seizures,

GYKI 52466 reduces both the seizure score and after-discharge duration.[13] Furthermore, it

potentiates the anticonvulsant activity of conventional antiepileptic drugs like valproate,

carbamazepine, and diphenylhydantoin without significantly impacting their plasma levels.[14]

Neuroprotective Properties
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The ability of GYKI 52466 to block AMPA receptors, which are key mediators of excitotoxicity,

underlies its neuroprotective effects.[1][2] In a rat model of spinal cord injury, treatment with

GYKI 52466 significantly reduced lipid peroxidation and preserved ATP levels, leading to

improved functional recovery and protection of neurons and myelin sheaths.[15] Low-dose

preconditioning with GYKI 52466 has also been shown to confer long-term neuroprotection and

functional recovery following hypoxic-ischaemic brain injury in rats.[16] However, its efficacy as

a neuroprotective agent against direct intra-hippocampal injections of AMPA and kainate in vivo

has been described as weakly effective.[17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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